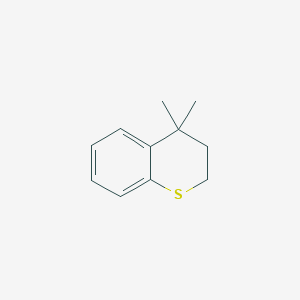

4,4-Dimethylthiochroman

Vue d'ensemble

Description

4,4-Dimethylthiochroman is a heterocyclic organic compound that features a sulfur atom within its ring structure. This compound is notable for its applications in the synthesis of various pharmaceuticals and its role as an intermediate in organic synthesis. The presence of two methyl groups at the 4-position of the thiochroman ring enhances its chemical stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,4-Dimethylthiochroman can be synthesized through several methods. One notable method involves the reaction of benzenethiol with 1-bromo-3-methylbut-2-ene, followed by cyclization and bromination . Another method includes the reaction of 4-bromobenzenethiol with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, leading to self-cyclization .

Industrial Production Methods: In industrial settings, a one-pot synthesis method is often employed. This method starts from bromobenzene and involves chlorosulfonation, reduction, etherization, and cyclization . The byproducts from the initial steps are used as catalysts in subsequent steps, making the process efficient and environmentally friendly .

Analyse Des Réactions Chimiques

Substitution Reactions

The aromatic ring and sulfur atom in 4,4-dimethylthiochroman enable electrophilic and nucleophilic substitutions.

Key Examples:

-

Bromination: Direct bromination at the 6-position using bromine in acetic acid yields 6-bromo-4,4-dimethylthiochroman, a precursor for tazarotene synthesis .

-

Ethynylation: Sonogashira coupling with ethyl 6-chloronicotinate under palladium catalysis forms tazarotene. Side homocoupling produces a dimer impurity (4,4-dimethyl-6-[4-(this compound-6-yl)-buta-1,3-diynyl]-thiochroman) .

Oxidation and Reduction

The sulfur center undergoes redox transformations:

-

Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) or H₂O₂ converts the thioether to sulfoxide (mono-oxidation) or sulfone (di-oxidation) .

-

Reduction: Sulfoxides revert to thioethers using PCl₃ in DMF at −25°C to −15°C .

Mechanistic Insight:

-

Sulfoxidation proceeds via electrophilic attack on sulfur.

-

Deoxygenation involves coordination of PCl₃ to sulfoxide oxygen, followed by cleavage .

Functionalization at the Methyl Groups

The 4,4-dimethyl groups participate in radical and acid-catalyzed reactions:

-

Acetylation: Friedel-Crafts acetylation with acetyl chloride and SnCl₄ yields 6-acetyl-4,4-dimethylthiochroman, a key intermediate .

-

Dehydration: Reaction with LDA and diethyl chlorophosphate generates ethynyl derivatives .

Cyclization and Ring-Opening

-

Cyclization: Phenyl 3-methylbut-2-enyl sulfide cyclizes with P₂O₅/H₃PO₄ to form the thiochroman core .

-

Ring-Opening: Strong acids (e.g., H₂SO₄) cleave the thiochroman ring, producing substituted thiophenols.

Homocoupling Side Reactions

During Sonogashira coupling, unintended homocoupling of 4,4-dimethyl-6-ethynylthiochroman occurs, forming a toxic dimer impurity. This side reaction is suppressed by:

Comparative Reactivity with Analogues

The reactivity of this compound differs from halogenated variants:

| Compound | Reactivity Trend | Example Reaction |

|---|---|---|

| This compound | Moderate electrophilic substitution | Bromination at 6-position |

| 6-Bromo-4,4-dimethylthiochroman | Enhanced nucleophilic substitution | Sonogashira coupling |

| 6-Chloro-4,4-dimethylthiochroman | Lower oxidative stability | Faster sulfoxidation |

Industrial-Scale Considerations

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Tazarotene Development

4,4-Dimethylthiochroman serves as a crucial intermediate in the synthesis of tazarotene, a synthetic retinoid used primarily for treating acne vulgaris and psoriasis. Tazarotene is known for its efficacy in managing skin conditions due to its ability to modulate cellular differentiation and proliferation. The synthesis of tazarotene involves several steps where this compound is transformed into various derivatives through reactions such as Sonogashira coupling and cyclization processes .

1.2 Mechanism of Action

Tazarotene acts by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing gene expression related to cell growth and differentiation. This mechanism underlies its therapeutic effects in treating skin disorders. Clinical studies have shown that tazarotene formulations (e.g., gels and foams) are effective in reducing lesions associated with acne and psoriasis while also improving skin texture .

Case Studies

2.1 Clinical Efficacy of Tazarotene

In clinical trials, tazarotene has demonstrated significant improvements in patients with acne vulgaris compared to vehicle controls. For instance, a study reported that participants using tazarotene gel experienced greater reductions in Dermatology Life Quality Index (DLQI) scores than those using placebo .

| Study Parameters | Tazarotene Group | Control Group |

|---|---|---|

| Week 12 DLQI Change | -3.6 ± 5.22 | -3.1 ± 4.31 |

| Number of Participants | 154 | 155 |

This data indicates the compound's effectiveness in enhancing patients' quality of life by alleviating symptoms associated with skin conditions.

2.2 Safety Profile

While tazarotene is effective, it is also associated with certain adverse effects such as local irritation and erythema upon application . The safety profile was evaluated across multiple studies, indicating that adverse events led to treatment cessation in approximately 5% of cases . Understanding these side effects is crucial for optimizing treatment regimens.

Chemical Research Applications

3.1 Synthesis Techniques

The synthesis of this compound and its derivatives involves various chemical reactions that are significant for organic chemistry research. Techniques such as acetylation and cyclization are employed to modify the compound for enhanced biological activity or reduced side effects during drug formulation .

3.2 Potential for Novel Derivatives

Research into novel derivatives of this compound continues to expand its potential applications beyond dermatological uses. For example, studies have explored its role in inhibiting cancer stem cells, suggesting that modifications to the thiochroman structure may yield compounds with anticancer properties .

Mécanisme D'action

The mechanism of action of 4,4-Dimethylthiochroman, particularly in its pharmaceutical applications, involves its conversion to active metabolites. For example, in the case of tazarotene, it is converted to its active form, tazarotenic acid, which binds to retinoic acid receptors and modulates gene expression . This interaction affects cellular processes such as proliferation, differentiation, and inflammation .

Comparaison Avec Des Composés Similaires

4,4-Dimethylthiochroman-6-yl: A closely related compound with similar structural features.

6-Bromo-4,4-dimethylthiochroman: Another derivative used in pharmaceutical synthesis.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to serve as a versatile intermediate in various synthetic pathways sets it apart from other similar compounds .

Activité Biologique

4,4-Dimethylthiochroman is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and skin disorders. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as thiochromans, characterized by a sulfur atom in their structure. The synthesis of this compound typically involves the condensation of chroman derivatives with specific reagents to yield the desired thiochroman structure. For example, one method involves using lithium diisopropylamide (LDA) and diethyl chlorophosphate in tetrahydrofuran (THF) to produce various thiochroman derivatives .

- Retinoid Activity : this compound exhibits retinoid-like activity, which can influence gene expression through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors play crucial roles in regulating cellular differentiation and proliferation .

- Inhibition of Tumor Growth : Research indicates that compounds containing the thiochroman moiety can inhibit the growth of various cancer cell lines. For instance, heteroarotinoids, which include thiochroman derivatives, have been shown to exert anti-proliferative effects on head and neck cancer cell lines through receptor-mediated pathways .

- Differentiation Induction : In assays measuring differentiation in human myeloid leukemia cell lines (HL-60), compounds incorporating thiochroman structures demonstrated significant activity in promoting cellular differentiation .

Case Studies and Experimental Findings

- In Vitro Studies : In vitro assays have demonstrated that this compound derivatives can significantly inhibit the enzyme ornithine decarboxylase (ODC), which is often upregulated in cancerous tissues. The most active compounds showed ID50 values comparable to those of established retinoids like trans-retinoic acid .

- Xenograft Models : In animal models, particularly xenografts using nude mice, certain thiochroman derivatives have resulted in complete tumor regression in a subset of treated subjects. This suggests that these compounds may possess therapeutic potential against solid tumors .

Comparative Biological Activity

The following table summarizes the biological activity of various thiochroman derivatives compared to well-known retinoids:

| Compound Name | ID50 (nmol) | Activity Description |

|---|---|---|

| Trans-retinoic acid | 0.12 | Strong inhibitor of ODC |

| 4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid | 0.3 | Active retinoid with differentiation properties |

| 4,4-Dimethyl-6-(2Z,4E,6E)-heptatrienoic acid | 3.5 | Moderate ODC inhibitor |

| This compound derivatives | Varies | Inhibitory effects on cancer cell lines |

Propriétés

IUPAC Name |

4,4-dimethyl-2,3-dihydrothiochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14S/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTQYFIDMREWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452079 | |

| Record name | 4,4-dimethylthiochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66165-06-8 | |

| Record name | 4,4-dimethylthiochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4,4-Dimethylthiochroman?

A1: this compound is a heterocyclic compound. While the provided abstracts do not explicitly state the molecular formula and weight, these can be deduced from its structure:

Q2: What is the structure-activity relationship (SAR) of this compound derivatives in the context of retinoid activity?

A3: Several studies highlight the importance of the this compound moiety and its modifications for retinoid activity [, ]. For instance, incorporating a this compound group into a retinoid structure, along with a terminal benzoic acid or ester group, led to enhanced biological activity in inhibiting phorbol ester-induced ornithine decarboxylase (ODC) activity, comparable to the potent retinoid TTNPB []. This suggests that the specific spatial arrangement and electronic properties conferred by the this compound moiety are crucial for interacting with retinoid receptors and eliciting biological responses.

Q3: Are there any known resistance mechanisms to this compound-containing compounds like Tazarotene?

A3: While the provided abstracts don't directly address resistance mechanisms to Tazarotene, it's important to note that resistance to retinoids can develop. Mechanisms may involve alterations in retinoid receptor expression levels, mutations affecting ligand binding or receptor function, and changes in downstream signaling pathways. Further research would be needed to ascertain if specific resistance mechanisms are associated with this compound-containing retinoids.

Q4: What are the analytical methods used to characterize and quantify this compound and its derivatives?

A5: Various analytical techniques have been employed for this compound derivatives. For instance, high-performance liquid chromatography coupled with mass spectrometry (LC-MS) has been utilized for quantifying Tazarotene and its related substances, demonstrating its suitability for quality control and stability analysis []. Additionally, techniques like NMR and X-ray crystallography have been used to elucidate the structure of this compound derivatives, providing valuable insights into their conformation and spatial arrangements [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.